Cas no 863669-58-3 (4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid)
![4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid structure](https://www.kuujia.com/scimg/cas/863669-58-3x500.png)
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID
- 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
- AB00741551-01
- SR-01000074476
- Z99599692
- J-515586
- EN300-14250
- CS-0234504
- DTXSID401117424
- 4-(2-METHYLPROPYL)-1,5-DIOXO-2H,3H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXYLIC ACID
- AKOS030211795
- STL468814
- 863669-58-3
- 4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylicacid
- SR-01000074476-1
- 4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- G36594
- 4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
- 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- MFCD07339178
- 4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
-
- MDL: MFCD07339178
- Inchi: InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22)
- InChI Key: BXPACRLYOPBGRM-UHFFFAOYSA-N
- SMILES: CC(C)CN1C(=O)C2=CC=CC=C2N3C(=O)CCC13C(=O)O
Computed Properties
- Exact Mass: 302.127
- Monoisotopic Mass: 302.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.9A^2
- XLogP3: 1.5
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14250-0.1g |
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95% | 0.1g |
$66.0 | 2023-02-09 | |
Enamine | EN300-14250-10.0g |
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95% | 10.0g |
$1101.0 | 2023-02-09 | |
TRC | M867408-25mg |
4-(2-Methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic Acid |
863669-58-3 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-14250-1.0g |
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95% | 1.0g |
$256.0 | 2023-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4789-5G |
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95% | 5g |
¥ 3,755.00 | 2023-04-13 | |
Enamine | EN300-14250-2500mg |
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95.0% | 2500mg |
$503.0 | 2023-09-30 | |
Enamine | EN300-14250-500mg |
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95.0% | 500mg |
$175.0 | 2023-09-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4789-100mg |
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
863669-58-3 | 95% | 100mg |
¥403.0 | 2024-04-16 | |
1PlusChem | 1P00GUTC-100mg |
4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID |
863669-58-3 | 95% | 100mg |
$109.00 | 2025-02-27 | |
1PlusChem | 1P00GUTC-500mg |
4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID |
863669-58-3 | 95% | 500mg |
$230.00 | 2025-02-27 |
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Book reviews
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Recent Advances in the Study of 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 863669-58-3)
The compound 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 863669-58-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel quinazoline derivatives, which are known for their diverse pharmacological properties. The structural complexity of 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid, characterized by its fused pyrroloquinazoline core and carboxylic acid functionality, makes it a promising scaffold for drug discovery. Researchers have employed advanced synthetic methodologies, including multi-step organic reactions and catalytic processes, to optimize the yield and purity of this compound.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid exhibits moderate inhibitory effects against certain enzymes implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.
Further investigations into the mechanism of action have revealed that the compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, as elucidated by molecular docking studies. The carboxylic acid moiety appears to play a critical role in binding affinity, while the isobutyl group contributes to the compound's lipophilicity and membrane permeability. These insights are instrumental in guiding the design of derivatives with enhanced pharmacokinetic properties.
Despite these promising results, challenges remain in translating the compound's in vitro activity into in vivo efficacy. Recent pharmacokinetic studies have indicated that 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid exhibits limited bioavailability, likely due to its rapid metabolism and excretion. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Ongoing research efforts are focused on optimizing its synthetic route, elucidating its biological targets, and improving its drug-like properties. Future studies will be critical in determining its clinical potential and applicability in treating diseases such as inflammation and cancer.
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